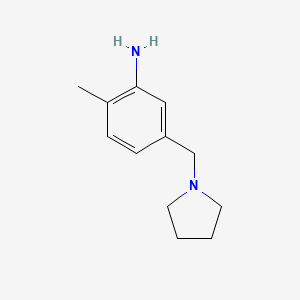

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXPDZHWSZSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of the chemical and physical properties of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a molecule of significant interest in the field of drug discovery and development. By examining its structural features, potential synthetic routes, and the established biological significance of its constituent moieties, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential as a versatile building block for novel therapeutic agents.

Introduction: The Promise of Hybrid Scaffolds

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the hybridization of known pharmacophores to create new molecular architectures with potentially synergistic or novel biological activities. This compound is a prime example of such a hybrid structure, incorporating a substituted aniline ring and a pyrrolidine moiety. The aniline scaffold is a well-established component in a vast array of pharmaceuticals, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is prevalent in numerous natural products and synthetic drugs, contributing to their three-dimensional structure and pharmacokinetic properties.[1] This guide will delve into the specific attributes of this compound, offering insights into its untapped potential.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. While extensive experimental data for this compound is not widely published, we can compile its known properties and predict others based on its structure.

| Property | Value | Source |

| CAS Number | 1018565-55-3 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.29 g/mol | [2] |

| IUPAC Name | 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline | [2] |

| Canonical SMILES | CC1=CC=C(CN2CCCC2)C=C1N | [2] |

| LogP (predicted) | 2.005 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Purity (typical) | ≥95% | [2] |

The structure of this compound, featuring an aromatic amine and a tertiary aliphatic amine, suggests a compound with basic properties, capable of forming salts with acids. The predicted LogP value indicates moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, including absorption and distribution.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

Hypothesized Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Imine Formation: 4-Amino-3-methylbenzaldehyde is reacted with pyrrolidine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). This reaction forms a Schiff base (imine) intermediate, often facilitated by the removal of water.

-

Reduction: The resulting imine is then reduced in situ without isolation. A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation as it is selective for imines in the presence of aldehydes. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) could be employed.

-

Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove the reducing agent and any byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

This proposed synthesis is robust, high-yielding, and utilizes readily available starting materials, making it a practical approach for laboratory-scale production.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the aromatic aniline moiety and the aliphatic pyrrolidine ring.

-

Aniline Moiety: The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer reaction).

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the existing substitution pattern will influence the regioselectivity of further substitutions.

-

-

Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is also basic and nucleophilic. It can be quaternized by reaction with alkyl halides.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:

-

A singlet for the methyl group protons (around 2.0-2.3 ppm).

-

Multiplets for the aromatic protons on the substituted benzene ring.

-

A singlet for the benzylic methylene protons (CH₂ connecting the ring and the pyrrolidine).

-

Multiplets for the methylene protons of the pyrrolidine ring.

-

A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.29). Common fragmentation patterns would likely involve the loss of the pyrrolidine ring or cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic components (around 2800-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹).

-

C-N stretching vibrations.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting a high potential for this compound as a scaffold in drug discovery.

The Role of the Aniline and Pyrrolidine Scaffolds

-

Aniline Derivatives: Substituted anilines are integral to a wide range of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[3] Their ability to participate in hydrogen bonding and other intermolecular interactions makes them valuable for binding to biological targets.

-

Pyrrolidine Derivatives: The pyrrolidine ring is a key component of many natural products and synthetic drugs.[1] Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with protein binding sites. Pyrrolidine-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[4]

Therapeutic Areas of Interest

Given the established activities of its constituent parts, this compound and its derivatives could be explored for a variety of therapeutic applications:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted aniline and heterocyclic moieties.[3]

-

Infectious Diseases: The aniline and pyrrolidine scaffolds have been utilized in the development of novel antibacterial and antifungal agents.[4][5]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in CNS-active compounds.

The modular nature of this molecule allows for systematic structural modifications to optimize its biological activity, selectivity, and pharmacokinetic properties. A potential workflow for a drug discovery program centered on this scaffold is outlined below.

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Safety and Handling

Based on the hazard information provided by suppliers, this compound should be handled with care in a laboratory setting.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

If swallowed, seek immediate medical attention.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its hybrid structure, combining the well-established aniline scaffold with the versatile pyrrolidine ring, offers a rich platform for the design and synthesis of novel therapeutic agents. While a wealth of experimental data on this specific molecule is yet to be published, this guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a strong rationale for its investigation in drug discovery programs. As the demand for new and effective medicines continues to grow, the exploration of such versatile molecular scaffolds will undoubtedly play a crucial role in advancing human health.

References

-

PrepChem. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. Retrieved from [Link]

-

PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. Retrieved from [Link]

-

PubMed Central. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

-

PubMed Central. (n.d.). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 1018565-55-3

Forward

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a versatile building block with significant potential in medicinal chemistry and materials science. While initial database inquiries may associate this compound with CAS number 69131-64-2, extensive verification across multiple chemical supplier databases, including Fluorochem and BLDpharm, confirms the correct and actively referenced CAS number to be 1018565-55-3 . This guide will proceed with the corrected CAS number to ensure accuracy and relevance for researchers and developers.

This document delves into the chemical properties, a plausible and detailed synthetic route, potential applications in drug discovery, and essential safety and handling protocols. The information presented herein is curated to empower scientists to leverage the unique structural features of this compound in their research endeavors.

Chemical Identity and Properties

This compound is a substituted aniline derivative characterized by a methyl group at the 2-position and a pyrrolidin-1-ylmethyl substituent at the 5-position of the aniline ring. This unique arrangement of a lipophilic pyrrolidine ring, a flexible methylene linker, and a reactive aniline moiety makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1018565-55-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| IUPAC Name | 2-methyl-5-((pyrrolidin-1-yl)methyl)aniline |

| Purity | Typically ≥95% |

| LogP | 2.005 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the initial formation of the pyrrolidine-substituted nitrobenzene intermediate, followed by the reduction of the nitro group to the desired aniline.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-((4-Methyl-3-nitrophenyl)methyl)pyrrolidine

This step employs a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[2][3]

-

Reaction Setup: To a solution of 4-methyl-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines and iminium ions in the presence of aldehydes.[2]

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-((4-methyl-3-nitrophenyl)methyl)pyrrolidine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reaction Setup: The crude N-((4-methyl-3-nitrophenyl)methyl)pyrrolidine from the previous step is dissolved in a suitable solvent, typically methanol or ethanol. To this solution, a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon complete conversion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to afford the desired product, this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery. The pyrrolidine ring is a common feature in many FDA-approved drugs, contributing to improved pharmacokinetic properties and providing a three-dimensional scaffold for interaction with biological targets.[4] The aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups.

Potential as a Scaffold for Kinase Inhibitors

The substituted aniline core of this molecule makes it an excellent starting point for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic ring system attached to an aniline nitrogen. The primary amine of this compound can be readily derivatized to introduce various pharmacophores that can interact with the ATP-binding site of kinases. The pyrrolidinylmethyl substituent can occupy the solvent-exposed region of the kinase, potentially enhancing potency and selectivity. Derivatives of pyrrolo[2,3-d]pyrimidines, for example, are known kinase inhibitors.[5]

Role in the Development of Novel Therapeutic Agents

The unique combination of a substituted aniline and a pyrrolidine ring suggests potential applications in a range of therapeutic areas, including:

-

Oncology: As a building block for kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.[6]

-

Neuroscience: The pyrrolidine moiety is present in numerous centrally active compounds.

-

Infectious Diseases: The scaffold can be elaborated to generate novel antibacterial or antiviral agents.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons in the range of 6.5-7.0 ppm; a singlet for the benzylic CH₂ group around 3.5 ppm; multiplets for the pyrrolidine protons around 1.7-2.5 ppm; a singlet for the methyl group around 2.1 ppm; a broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm; benzylic carbon around 60 ppm; pyrrolidine carbons between 20-55 ppm; methyl carbon around 15-20 ppm. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 190. A prominent fragment ion would be expected from the loss of the pyrrolidine ring. |

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Hazard Identification: [7]

-

GHS Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from oxidizing agents.

Conclusion

This compound (CAS: 1018565-55-3) is a valuable and versatile chemical building block with significant potential for applications in drug discovery and materials science. Its unique structural features, including a reactive aniline moiety and a pharmaceutically relevant pyrrolidine ring, make it an attractive starting material for the synthesis of a wide range of novel compounds. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety information to facilitate its use in research and development.

References

- Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents. (n.d.).

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Top Curr Chem (Cham), 379(5), 34. Retrieved January 20, 2026, from [Link]

-

2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8) - Chemchart. (n.d.). Retrieved January 20, 2026, from [Link]

-

Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. (2025, January 5). Eur J Med Chem. Retrieved January 20, 2026, from [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2007). Tetrahedron Letters, 48(19), 3415-3418. Retrieved January 20, 2026, from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). J. Med. Chem. Retrieved January 20, 2026, from [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Curr Med Chem, 24(15), 1545-1566. Retrieved January 20, 2026, from [Link]

-

Synthesis question: Using reductive amination to form pyrrolidine. (2020, July 30). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

- Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds. (n.d.). Google Patents.

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Myers Chem 115. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Preparation method of N-methyl-2-(4-nitrophenyl)-3,4-fulleropyrrolidine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, and its prospective applications, grounded in the established pharmacological importance of its constituent pyrrolidine and aniline moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a blend of established data and scientifically grounded hypotheses to guide future research and application.

Core Compound Identification and Physicochemical Properties

IUPAC Name: 2-methyl-5-[(pyrrolidin-1-yl)methyl]aniline[1]

Chemical Structure:

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1018565-55-3 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(CN2CCCC2)C=C1N | [1] |

| InChI | InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | [1] |

| LogP | 2.00 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

The Pyrrolidine and Aniline Scaffolds: Cornerstones of Medicinal Chemistry

The therapeutic potential of this compound is rooted in the well-documented pharmacological significance of its two core components: the pyrrolidine ring and the substituted aniline moiety.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products.[2][3] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] The pyrrolidine nucleus is found in drugs with diverse therapeutic applications, including anticancer, antibacterial, antidiabetic, and central nervous system-acting agents.[2][4]

The aniline substructure , while a common and versatile building block in drug discovery, is also associated with potential metabolic liabilities that can lead to toxicity.[5][6] The metabolic oxidation of anilines can generate reactive metabolites, a concern that medicinal chemists often mitigate through structural modifications.[5][6] The specific substitution pattern on the aniline ring in this compound—a methyl group ortho to the amine and a pyrrolidinylmethyl group meta to it—is a key determinant of its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Strategy and Workflow

A key starting material for this proposed synthesis is 2-Methyl-5-nitroaniline .[7]

Hypothetical Two-Step Synthesis Protocol

Step 1: Synthesis of 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine

This step would involve the reductive amination of 3-methyl-5-nitrobenzaldehyde with pyrrolidine.

-

Reaction: 3-methyl-5-nitrobenzaldehyde + Pyrrolidine → 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine

-

Reagents and Conditions: A suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

-

Justification: Reductive amination is a robust and widely used method for the formation of C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

Step 2: Reduction of the Nitro Group to an Aniline

The nitro-substituted intermediate would then be reduced to the final product, this compound.

-

Reaction: 1-((3-methyl-5-nitrophenyl)methyl)pyrrolidine → this compound

-

Reagents and Conditions: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate) or using a metal in acidic media (e.g., SnCl₂ in HCl or Fe in acetic acid).

-

Justification: Catalytic hydrogenation is generally a clean and high-yielding method for nitro group reduction. The choice of catalyst and solvent can be optimized to ensure the integrity of the rest of the molecule.

Visualizing the Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Characterization (Hypothetical Data)

Validation of the successful synthesis of this compound would rely on a suite of spectroscopic techniques. Below are the anticipated spectral data based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons: Signals in the range of 6.5-7.2 ppm. The substitution pattern should lead to distinct splitting patterns for the three aromatic protons. | Aromatic Carbons: Peaks between 110-150 ppm. The carbon bearing the amino group would be the most shielded, while the carbon attached to the methyl group would also show a characteristic shift. |

| Pyrrolidine Protons: Broad multiplets between 1.7-1.9 ppm and 2.5-2.7 ppm. | Pyrrolidine Carbons: Resonances typically appear in the range of 25-55 ppm. |

| Benzylic Protons (-CH₂-) : A singlet around 3.5-3.7 ppm. | Benzylic Carbon (-CH₂-) : A signal around 55-60 ppm. |

| Methyl Protons (-CH₃) : A singlet at approximately 2.1-2.3 ppm. | Methyl Carbon (-CH₃) : A peak in the upfield region, around 15-20 ppm. |

| Amine Protons (-NH₂) : A broad singlet that can appear over a wide range (3.5-5.0 ppm) and is D₂O exchangeable. |

Infrared (IR) Spectroscopy: Key expected peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 190.29 g/mol .

Potential Applications in Drug Discovery and Development

Given the pharmacological importance of its constituent moieties, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

-

As a Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The pyrrolidine group can be functionalized to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors for oncology or inflammatory diseases.

-

Development of CNS-Active Agents: The pyrrolidine ring is present in numerous drugs that act on the central nervous system. This compound could serve as a starting point for the development of novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

-

Antimicrobial Drug Discovery: The pyrrolidine scaffold is also found in various antibacterial and antifungal agents.[1] Further derivatization of this compound could lead to the discovery of new antimicrobial compounds.

The following diagram illustrates the logical workflow for evaluating the biological activity of a novel compound derived from this scaffold.

Caption: Workflow for the development of drug candidates from the target scaffold.

Conclusion and Future Directions

This compound is a chemical entity with considerable, yet underexplored, potential in the realm of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines two pharmacologically relevant motifs. While specific biological data for this compound is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications. Future research efforts should focus on the validated synthesis of this compound, a thorough characterization of its physicochemical and biological properties, and the exploration of its utility as a scaffold for the development of novel therapeutics.

References

-

Designing a Safer Building Block for Drug Discovery. The Pharmaceutical Report. (2024-01-25). [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. (2016-03-11). [Link]

-

Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed. (2015-12-15). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. (2021-08-11). [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05). [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC - NIH. (2023-09-06). [Link]

-

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. PubChem. [Link]

-

Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. (2025-08-07). [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. International Union of Crystallography. [Link]

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. IJIRT. [Link]

-

Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews. [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. pharmaceutical.report [pharmaceutical.report]

- 6. news.umich.edu [news.umich.edu]

- 7. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

Spectroscopic Blueprint of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: A Technical Guide for Researchers

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, a comprehensive understanding of a molecule's spectroscopic signature is not merely academic; it is a critical prerequisite for confirming identity, purity, and for establishing a baseline for further analytical development. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline , a substituted aniline with potential applications in medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Highlights

This compound (CAS No. 1018565-55-3) possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint. The molecule integrates a substituted aniline ring with a pyrrolidine moiety via a methylene bridge. Each of these components will contribute characteristic signals in the NMR, MS, and IR spectra.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | - |

| Molecular Weight | 190.29 g/mol | - |

| CAS Number | 1018565-55-3 | - |

Our analysis will proceed by dissecting the molecule into its key functional groups and predicting their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be rich with information, with distinct signals for the aromatic, benzylic, pyrrolidine, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Correlations |

| Aromatic H (C4-H) | ~6.8 - 7.0 | d | 1H | Ortho-coupling to C5-H. |

| Aromatic H (C6-H) | ~6.6 - 6.8 | d | 1H | Ortho-coupling to C5-H. |

| Aromatic H (C5-H) | ~6.5 - 6.7 | dd | 1H | Ortho-coupling to C4-H and C6-H. |

| -NH₂ | ~3.5 - 4.5 | br s | 2H | Broad signal due to quadrupole broadening and exchange. |

| Benzylic -CH₂- | ~3.4 - 3.6 | s | 2H | Singlet, adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine -CH₂- (α to N) | ~2.4 - 2.6 | t | 4H | Adjacent to the nitrogen, deshielded. |

| Pyrrolidine -CH₂- (β to N) | ~1.7 - 1.9 | m | 4H | More shielded than the α-protons. |

| Aromatic -CH₃ | ~2.1 - 2.3 | s | 3H | Singlet, attached to the aromatic ring. |

Causality in Chemical Shifts: The electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups on the aniline ring will shield the aromatic protons, causing them to appear at relatively lower chemical shifts compared to benzene (7.34 ppm). The pyrrolidine protons alpha to the nitrogen are deshielded due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (C1) | ~145 - 148 | Attached to the amino group. |

| Aromatic C (C2) | ~118 - 122 | Attached to the methyl group. |

| Aromatic C (C3) | ~130 - 135 | Quaternary carbon attached to the benzyl group. |

| Aromatic C (C4) | ~125 - 129 | Aromatic CH. |

| Aromatic C (C5) | ~115 - 119 | Aromatic CH. |

| Aromatic C (C6) | ~112 - 116 | Aromatic CH. |

| Benzylic -CH₂- | ~55 - 60 | Attached to the pyrrolidine nitrogen. |

| Pyrrolidine -CH₂- (α to N) | ~50 - 55 | Adjacent to the nitrogen. |

| Pyrrolidine -CH₂- (β to N) | ~20 - 25 | More shielded than the α-carbons. |

| Aromatic -CH₃ | ~15 - 20 | Methyl group on the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like -NH₂.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (for confirmation):

-

A COSY (Correlation Spectroscopy) experiment will confirm ¹H-¹H coupling correlations, particularly within the aromatic and pyrrolidine spin systems.

-

An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment will correlate directly bonded ¹H and ¹³C nuclei, confirming assignments.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for connecting the different fragments of the molecule.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode would be an effective ionization technique.

| m/z Value | Ion | Rationale |

| 191.159 | [M+H]⁺ | The protonated molecular ion. This will be the base peak under soft ionization conditions. |

| 120.081 | [M - C₄H₈N]⁺ | Loss of the pyrrolidine ring via cleavage of the C-N bond. |

| 97.091 | [C₆H₁₃N]⁺ | The pyrrolidinylmethyl fragment. |

| 71.071 | [C₄H₉N]⁺ | The pyrrolidine ring itself. |

Fragmentation Causality: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl compounds. This would lead to the formation of a stable benzylic carbocation.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition:

-

Acquire a full scan MS spectrum to determine the mass of the protonated molecular ion ([M+H]⁺).

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3450 - 3300 | N-H stretch | Medium | Characteristic of the primary amine (-NH₂). Will likely appear as a doublet. |

| 3050 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds. |

| 2980 - 2800 | Aliphatic C-H stretch | Strong | From the methyl, methylene, and pyrrolidine groups. |

| 1620 - 1580 | N-H bend | Medium | Scissoring vibration of the -NH₂ group. |

| 1600, 1500, 1450 | Aromatic C=C stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| 1300 - 1200 | C-N stretch | Medium-Strong | For both the aromatic and aliphatic C-N bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For liquids or solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the key experimental workflows and structural correlations discussed in this guide.

NMR Structural Elucidation Workflow

Caption: A streamlined workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Connectivity

Caption: Predicted key long-range ¹H-¹³C correlations (HMBC).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in established spectroscopic principles, offers a valuable resource for researchers. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. By following the outlined workflows and understanding the causal relationships between molecular structure and spectral output, scientists and drug development professionals can confidently approach the synthesis and characterization of this and related molecules.

References

At the time of this writing, specific experimental data for this compound was not found in publicly accessible databases. The predictions and protocols are based on general principles of organic spectroscopy as detailed in the following authoritative sources:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley. [Link]

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This unique structural combination makes it a compound of interest in medicinal chemistry and drug discovery. The aniline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile building block known to impart favorable physicochemical and pharmacological properties to drug candidates.[1] The presence of a methyl group on the aniline ring can also influence the metabolic stability and biological activity of the molecule, a phenomenon often referred to as the "magic-methyl effect" in medicinal chemistry.

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for this compound, intended to support researchers and drug development professionals in its safe and effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1018565-55-3 | Fluorochem |

| Molecular Formula | C₁₂H₁₈N₂ | Fluorochem |

| Molecular Weight | 190.29 g/mol | Fluorochem |

| IUPAC Name | 2-methyl-5-((pyrrolidin-1-yl)methyl)aniline | Fluorochem |

| LogP | 2.005 | Fluorochem |

| Hydrogen Bond Acceptors | 2 | Fluorochem |

| Hydrogen Bond Donors | 1 | Fluorochem |

| Purity | Typically ≥95% | Fluorochem |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS pictograms, signal word, and hazard statements summarize the potential risks associated with this compound.[2]

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from the supplier's safety data sheet. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, and ensuring adequate ventilation during handling.

Toxicological Profile

The primary toxicological concern with aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac arrhythmia and death.[4] Chronic exposure to anilines has also been associated with damage to the liver, kidneys, and spleen.[3]

Furthermore, many substituted anilines are considered potential genotoxic impurities (PGIs) and may be skin sensitizers.[3] Given the GHS classification, it is prudent to handle this compound as a compound with the potential to cause these adverse health effects.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Handling Procedures

-

Avoid the generation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its structure suggests a plausible synthetic route involving the reductive amination of 2-methyl-5-formylaniline with pyrrolidine. This common and robust reaction in organic synthesis would involve the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Alternatively, the compound could be synthesized via the N-alkylation of 2-methyl-5-aminobenzyl alcohol or a corresponding halide with pyrrolidine. It is important to note that N-alkylation of anilines can sometimes lead to over-alkylation, yielding tertiary amine byproducts. Careful control of stoichiometry and reaction conditions is therefore essential.

The aniline moiety of this compound is expected to undergo typical reactions of aromatic amines, such as electrophilic aromatic substitution, diazotization, and amide formation. The pyrrolidine nitrogen is a secondary amine and will exhibit its characteristic nucleophilicity.

Potential Applications in Drug Discovery

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and stereochemical complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the substituted aniline motif is a key component of many kinase inhibitors and other targeted therapies. The combination of these two structural features in this compound suggests its potential as a building block for the synthesis of novel bioactive compounds.

While no specific biological activity for this compound has been reported in the public literature, its structure is analogous to fragments found in molecules targeting various receptors and enzymes. Researchers may find this compound useful in the following areas:

-

Fragment-Based Drug Discovery (FBDD): As a fragment for screening against a wide range of biological targets.

-

Lead Optimization: As a scaffold for the development of new analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Library Synthesis: As a versatile intermediate for the creation of diverse chemical libraries for high-throughput screening.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a common method for analyzing substituted anilines. Detection is typically achieved using a UV detector.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UPLC-MS/MS is the method of choice. A validated UPLC-MS/MS method would involve optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the specific compound.

Spectroscopic Methods

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

This compound is a chemical compound with significant potential as a building block in drug discovery and medicinal chemistry. However, it is also a hazardous substance that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its known properties, hazards, and safe handling procedures to assist researchers in its responsible use. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet from the supplier before commencing any experimental work.

Visualization: Chemical Structure and Synthetic Pathway

To further aid in the understanding of this compound, the following diagrams illustrate its chemical structure and a plausible synthetic pathway.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Plausible Synthetic Pathway: Reductive Amination

Caption: Plausible synthesis via reductive amination.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Gomes, G.B., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 589. [Link]

-

National Center for Biotechnology Information. "Aniline." PubChem Compound Summary for CID 6115. [Link]

-

Agency for Toxic Substances and Disease Registry. "Aniline." Medical Management Guidelines. [Link]

-

U.S. Environmental Protection Agency. "Aniline." Integrated Risk Information System (IRIS). [Link]

Sources

The Strategic Utility of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, the strategic selection of synthetic building blocks is paramount. 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline has emerged as a highly valuable and versatile scaffold in the design and synthesis of pharmacologically active compounds. Its unique structural features—a substituted aniline ring coupled with a pyrrolidinylmethyl moiety—provide a key platform for generating diverse libraries of molecules targeting a range of therapeutic areas. This guide offers an in-depth exploration of the synthesis, characterization, and application of this pivotal building block, providing researchers with the technical insights necessary to leverage its full potential in drug discovery programs. The inherent functionalities of this compound allow for its strategic incorporation into complex molecular architectures, particularly in the development of kinase inhibitors, such as those targeting Poly (ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K), which are critical in oncology research.[1][2]

Core Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound proceeds through a two-step sequence commencing with 4-methyl-3-nitrobenzaldehyde. This approach is favored for its high efficiency and the ready availability of the starting materials.

Step 1: Reductive Amination of 4-Methyl-3-nitrobenzaldehyde with Pyrrolidine

The initial step involves the reductive amination of 4-methyl-3-nitrobenzaldehyde with pyrrolidine. This reaction is a cornerstone of amine synthesis, proceeding through the in situ formation of an iminium ion, which is subsequently reduced to the corresponding amine.[3] The choice of reducing agent is critical to the success of this step, with sodium triacetoxyborohydride [NaBH(OAc)₃] being the preferred reagent. Its mild nature and tolerance for a wide range of functional groups make it ideal for this transformation, preventing the premature reduction of the nitro group.[3]

The reaction mechanism, as depicted below, begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of the benzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the desired tertiary amine, 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine.

Caption: Reductive amination of 4-methyl-3-nitrobenzaldehyde.

Step 2: Reduction of the Nitro Group

The second crucial step is the selective reduction of the aromatic nitro group to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method.[4] This heterogeneous catalysis proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the reduction takes place. The choice of solvent and reaction conditions (temperature and pressure) can be optimized to ensure complete conversion and high purity of the final product. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective.[5]

Caption: Reduction of the nitro intermediate to the final aniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine

-

Reaction Setup: To a solution of 4-methyl-3-nitrobenzaldehyde (1 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.5 M), add pyrrolidine (1.1 equivalents).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve 1-((4-methyl-3-nitrophenyl)methyl)pyrrolidine (1 equivalent) in ethanol or methanol (approximately 0.2 M) in a hydrogenation vessel.

-

Catalyst Addition: Add 10% palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the disappearance of the starting material (typically 4-8 hours).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity and may be used directly in subsequent steps. If further purification is required, column chromatography on silica gel can be performed.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, the pyrrolidine ring protons, and the methyl group protons. The chemical shifts and coupling patterns are consistent with the assigned structure.

-

¹³C NMR: The carbon NMR spectrum displays distinct resonances for each carbon atom in the molecule, further confirming its structure.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 115 - 145 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| Benzylic -CH₂- | 3.4 - 3.6 | ~60 |

| Pyrrolidine -CH₂- (adjacent to N) | 2.4 - 2.6 | ~54 |

| Pyrrolidine -CH₂- | 1.7 - 1.9 | ~23 |

| Aromatic -CH₃ | 2.1 - 2.3 | ~20 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[6][7]

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the aniline nitrogen and the pyrrolidinylmethyl side chain makes this compound an ideal building block for the synthesis of kinase inhibitors. The aniline moiety serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site, while the pyrrolidinylmethyl group can occupy a nearby pocket, enhancing binding affinity and selectivity.

Synthesis of PARP Inhibitors

In the synthesis of certain PARP inhibitors, this compound can be coupled with a suitable heterocyclic core, such as a quinoxaline derivative.[8][9] For instance, a nucleophilic aromatic substitution reaction with a chloro-substituted quinoxaline can be employed to form the key C-N bond, leading to the final inhibitor scaffold.

Caption: Incorporation into a PARP inhibitor scaffold.

Synthesis of PI3K Inhibitors

Similarly, in the synthesis of PI3K inhibitors, this aniline building block can be reacted with pyrimidine-based electrophiles.[10] For example, a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with a chloropyrimidine can be utilized to construct the core structure of many potent and selective PI3K inhibitors.[2]

Caption: Incorporation into a PI3K inhibitor scaffold.

Conclusion

This compound stands out as a synthetic building block of significant strategic importance in modern drug discovery. Its straightforward and efficient synthesis, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The ability of its structural motifs to engage in key interactions within the active sites of important therapeutic targets, such as PARP and PI3K, underscores its utility in the development of next-generation targeted therapies. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this key intermediate, offering a solid foundation for its effective utilization in research and development.

References

-

Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., Busonera, B., & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(8), 621–633. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

Gondal, A. H., & Rauf, A. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]

- Google Patents. (n.d.). CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.

- Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.

- Google Patents. (n.d.). EP1613573A2 - Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid.

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Knight, F. W., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(12), 1471–1495. [Link]

-

Mahmoud, Y. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 5021. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

-

ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

-

ResearchGate. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

-

ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

-

ResearchGate. (2025). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

-

Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 373–376. [Link]

-

Sdiri, K., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5035. [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345–350. [Link]

-

Yakaiah, M., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(6), 386–392. [Link]

-

Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

-

Zhdankin, V. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinyl Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Heterocycle

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to introduce a three-dimensional character to otherwise flat aromatic compounds, thereby enabling a more precise and potent interaction with biological targets.[1] When coupled with an aniline fragment, the resulting pyrrolidinyl aniline moiety emerges as a particularly powerful pharmacophore, demonstrating significant utility in the development of targeted therapies, most notably in the realm of oncology. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the biological significance of this moiety, delving into its mechanism of action, structure-activity relationships, and practical applications in drug discovery.

The Pyrrolidinyl Aniline Moiety: A Structural and Functional Overview

The pyrrolidinyl aniline scaffold combines the conformational flexibility and basic nitrogen of the pyrrolidine ring with the aromatic nature of the aniline group. This unique combination offers several advantages in drug design:

-

Enhanced Solubility and Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, often improving the aqueous solubility and overall physicochemical profile of a drug candidate.[5]

-

Three-Dimensionality for Optimal Target Engagement: The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional space within a target's binding pocket, leading to improved potency and selectivity.[1]

-

A Versatile Anchor for Further Functionalization: Both the pyrrolidine and aniline components can be readily functionalized, allowing for the fine-tuning of a compound's pharmacological properties through systematic structure-activity relationship (SAR) studies.

Mechanism of Action: A Predominant Role in Kinase Inhibition

A significant body of research has established the pyrrolidinyl aniline moiety as a key structural feature in a multitude of kinase inhibitors.[6][7][8][9][10] Protein kinases, which play a central role in cellular signal transduction, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[9]

Targeting the ATP-Binding Site